

Technical Support Center: Minimizing Charge Noise in Silicon-28 Quantum Dot Qubits

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Compound of Interest

Compound Name: *Silicon28*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to minimize charge noise in isotopically purified Silicon-28 quantum dot qubits.

Troubleshooting Guide

This section addresses specific experimental issues related to charge noise.

Question: My qubit coherence times are significantly shorter than expected, and I suspect charge noise. How can I confirm this and what are the first steps?

Answer: Short coherence times are a primary symptom of a noisy charge environment. Charge noise can limit gate fidelities by causing fluctuations in the qubit's energy levels.^[1]

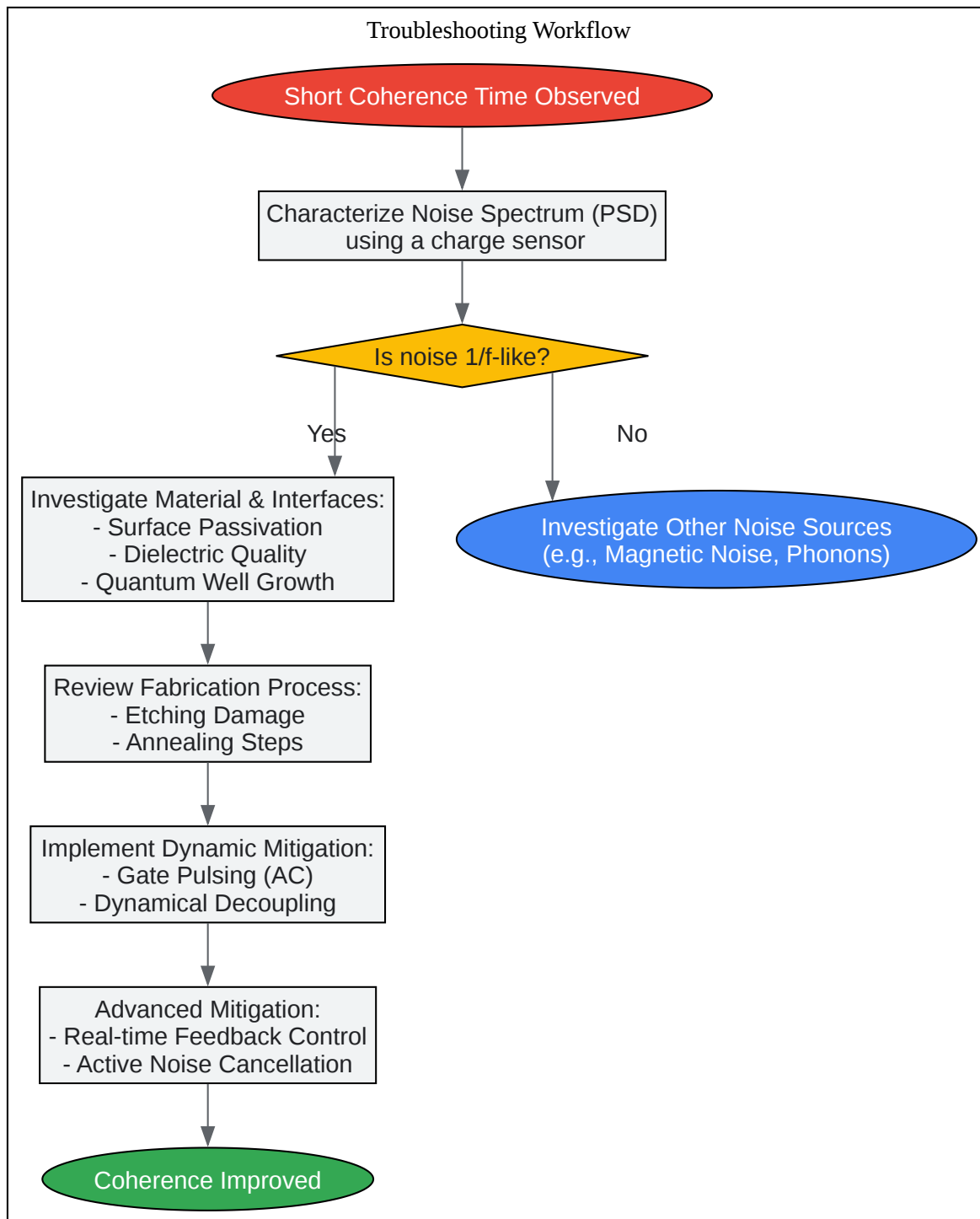
Initial Diagnostic Steps:

- **Characterize the Noise Spectrum:** The first step is to measure the noise power spectral density (PSD) of your device. This will help you understand the frequency distribution of the noise. Low-frequency (1/f-like) noise is a common indicator of charge noise originating from two-level fluctuators (TLFs).^{[2][3]}
- **Use a Proximal Charge Sensor:** Employ a single-electron transistor (SET) or a quantum point contact (QPC) near your quantum dot to directly probe the local electrostatic

environment.[4][5][6] By tuning the sensor to a region of high transconductance, you can become highly sensitive to voltage fluctuations.[4]

- Correlation Analysis: If you have a multi-qubit device, analyze the cross-correlation of noise between adjacent qubits. Strong correlation suggests a shared, non-local noise source.[7]

A logical workflow for diagnosing and addressing charge noise is presented below.



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Caption: A flowchart for diagnosing and mitigating charge noise.

Question: The charge noise in my device varies significantly between cooldowns and even during a single experiment. What could be the cause?

Answer: This behavior often points to unstable two-level fluctuators (TLFs) near your quantum dot. These are microscopic defects that can trap and release single electrons, causing discrete jumps in the local electrostatic potential.

- **Gate Voltage Sensitivity:** The activity of these TLFs can be highly sensitive to the DC gate voltages used to define the quantum dot.[\[8\]](#) Small drifts in gate voltage supplies or changes in the dot's configuration can activate or deactivate different sets of fluctuators.
- **Thermal Activation:** TLFs have characteristic thermal activation energies.[\[9\]](#) Temperature fluctuations, even minor ones, can alter their switching rates. It has been observed that current flowing through the quantum dot can even heat the local TLF environment.[\[8\]](#)
- **Gate-Induced Hysteresis:** Applying large negative gate voltages can lead to the gradual filling of charge traps at the semiconductor-oxide interface.[\[10\]](#)[\[11\]](#) This can increase electrostatic disorder and activate low-frequency noise, which may take hours to settle.[\[11\]](#) A conservative device tuning strategy is recommended to avoid activating these traps.[\[10\]](#)

Question: I am designing a new device. What are the most critical factors for minimizing charge noise from the outset?

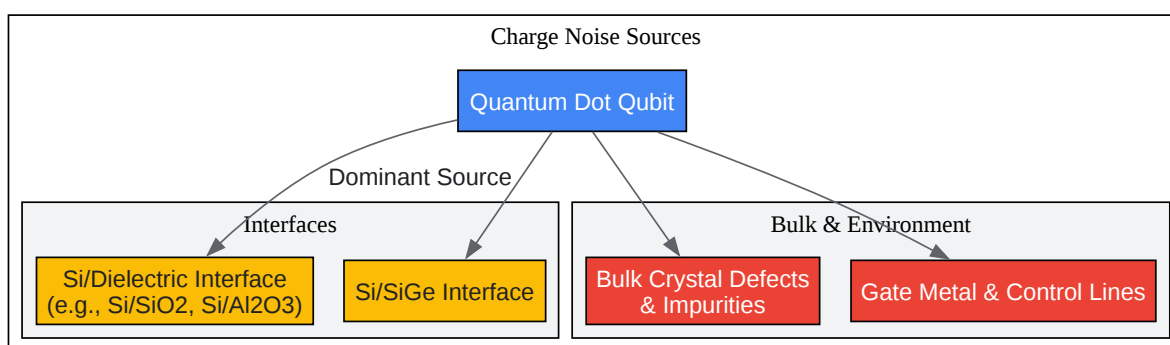
Answer: Proactively designing for a quiet charge environment is crucial. The primary sources of charge noise are typically defects at material interfaces.

Key Design and Material Considerations:

- **Semiconductor-Dielectric Interface:** This is a dominant source of charge noise.[\[12\]](#)[\[13\]](#) The quality of the gate dielectric (e.g., Al_2O_3 or SiO_2) and the passivation of the silicon surface are critical. Dangling bonds at this interface are considered significant charge-trapping centers.[\[14\]](#)
- **Quantum Well Quality:** A clean, high-quality crystalline environment for the quantum well is essential.[\[12\]](#)[\[13\]](#) Using thin (e.g., 5 nm) ^{28}Si quantum wells has been shown to correspond with a significant reduction in charge noise.[\[12\]](#)[\[13\]](#)[\[15\]](#)

- Distance from Surfaces: Fabricating qubits that are remote from surfaces and interfaces can significantly reduce the influence of surface defects.[1] Architectures that place the active qubit plane tens to hundreds of nanometers away from the surface have demonstrated remarkably low charge noise.[1]

The diagram below illustrates the primary sources of charge noise in a typical gated quantum dot device.



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Caption: Primary sources of charge noise impacting a quantum dot.

Frequently Asked Questions (FAQs)

Q1: What is charge noise and why is it detrimental to Silicon-28 qubits?

Charge noise refers to random fluctuations in the local electrostatic potential experienced by the qubit.[3] While isotopically purifying silicon to ^{28}Si effectively eliminates magnetic noise from nuclear spins, charge noise remains a critical obstacle.[1][7] It degrades qubit performance by:

- Limiting Gate Fidelities: Fluctuations in electric fields affect single-qubit gates and the exchange interaction used for two-qubit gates.[1][16]

- **Causing Dephasing:** Random changes in the qubit's energy splitting lead to a loss of quantum information (decoherence).
- **Hindering Scalability:** As qubit arrays become larger, charge noise can lead to irreproducible device tune-up and correlated errors across multiple qubits.[\[7\]](#)[\[11\]](#)

Q2: What are typical measured values for charge noise in state-of-the-art Si-28 devices?

Charge noise is typically quantified by its power spectral density at 1 Hz, $S(1\text{ Hz})$, expressed in $\mu\text{eV}/\sqrt{\text{Hz}}$. Lower values indicate a quieter environment.

Device Platform / Technique	Reported Charge Noise (at 1 Hz)	Reference
²⁸ Si/SiGe Heterostructure (Thin 5 nm QW)	$0.29 \pm 0.02 \mu\text{eV}/\sqrt{\text{Hz}}$	[12] [13] [15]
300mm Si/SiO ₂ MOS Gate Stack (Optimized)	$0.6 \mu\text{eV}/\sqrt{\text{Hz}}$	[17]
Atom Qubits in Crystalline Silicon (Remote from surface)	$\sim 0.094 \mu\text{eV}/\sqrt{\text{Hz}}$ (from $S_0 = 0.0088 \mu\text{eV}^2/\text{Hz}$)	[1] [4]

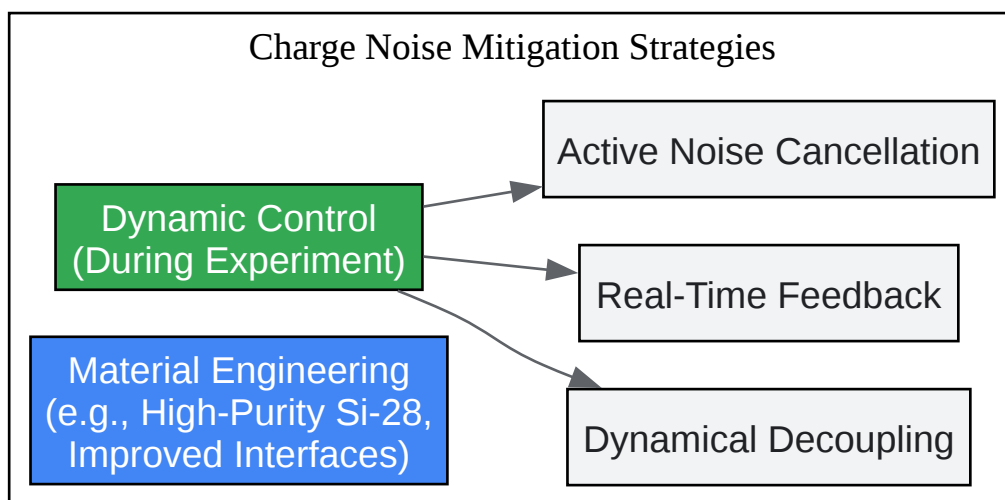
Q3: What experimental techniques can actively mitigate charge noise during an experiment?

Beyond material improvements, several techniques can be used to actively reduce the impact of charge noise:

- **Dynamical Decoupling:** Applying sequences of microwave pulses (e.g., Hahn echo, CPMG) can refocus the qubit spin and filter out the effects of low-frequency noise.[\[2\]](#)[\[3\]](#) This is a powerful method for extending coherence times.
- **Real-Time Feedback:** This involves measuring noise-induced drifts in qubit parameters (like transition frequencies) in real-time and applying corrections to the gate voltages.[\[2\]](#)[\[3\]](#)[\[18\]](#) This can stabilize the qubit's operating point.
- **Active Noise Cancellation:** This advanced technique involves sensing environmental noise (e.g., 50/60 Hz powerline interference) and injecting a phase-coherent anti-noise signal

directly into the device to cancel it at the source.[19]

- **Fluctuator Stabilization:** It is possible to directly control and stabilize individual charge fluctuators using feedback methods, reducing the low-frequency component of the noise power spectrum.[2][3]



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Caption: An overview of approaches to mitigate charge noise.

Experimental Protocols

Protocol 1: Charge Noise Spectrum Measurement via a Sensor Dot

This protocol outlines the measurement of the charge noise power spectral density (PSD) using a nearby quantum dot as a charge sensor.

Objective: To quantify the local electrostatic noise affecting the qubit.

Methodology:

- **Device Configuration:**

- Identify a quantum dot to be used as a charge sensor, ideally located close to the qubit under investigation.
- Apply a source-drain bias (V_{SD}) across the sensor dot to induce a current (I_{SD}).^[13]
- Sensor Tuning:
 - Sweep a plunger gate voltage (V_P) of the sensor dot to observe Coulomb blockade oscillations in the current.
 - Tune V_P to the side of a Coulomb peak where the transconductance (dI/dV_P) is maximal.^[4] At this point, the sensor is most sensitive to fluctuations in the local electrostatic potential.
- Data Acquisition:
 - With the sensor biased at its most sensitive point, measure the current I_{SD} over time.
 - The current fluctuations (δI) are proportional to the voltage fluctuations (δV) caused by charge noise: $\delta I = (dI/dV_P) * \delta V$.
- Spectrum Analysis:
 - Record a long time-trace of the current fluctuations.
 - Compute the Power Spectral Density (PSD) of the current fluctuations, $S_I(f)$, using a Fast Fourier Transform (FFT).
 - Convert the current noise PSD to a voltage noise PSD, $S_V(f)$, using the measured transconductance: $S_V(f) = S_I(f) / (dI/dV_P)^2$.
 - Finally, convert the voltage noise to an energy noise PSD, $S_E(f)$, using the lever arm (α), which relates gate voltage to the dot's energy level: $S_E(f) = \alpha^2 * S_V(f)$. The lever arm is typically determined from Coulomb diamond measurements.

Protocol 2: Noise Mitigation with Dynamical Decoupling (Hahn Echo)

This protocol describes a basic pulse sequence to mitigate the effects of low-frequency charge noise.

Objective: To extend the qubit's dephasing time (T_2^*) to a longer coherence time (T_2).

Methodology:

- **Qubit Initialization:** Prepare the qubit in a known initial state, for example, spin-up, typically represented as the $|\uparrow\rangle$ state on the Bloch sphere.
- **First $\pi/2$ -Pulse:** Apply a microwave pulse of duration and power calibrated to rotate the qubit state by 90 degrees around the x-axis. This places the qubit in an equal superposition state $(|\uparrow\rangle + |\downarrow\rangle)/\sqrt{2}$.
- **Free Evolution:** Allow the qubit to evolve freely for a time τ . During this period, low-frequency charge noise will cause the qubit to precess at a slightly different frequency, leading to an accumulation of phase error.
- **Refocusing π -Pulse:** Apply a powerful microwave pulse calibrated to rotate the qubit state by 180 degrees around the x-axis. This pulse effectively reverses the direction of the accumulated phase error.
- **Second Free Evolution:** Allow the qubit to evolve for another period τ . During this time, the phase error re-accumulates in the opposite direction, canceling out the error from the first evolution period.
- **Final $\pi/2$ -Pulse:** Apply a final $\pi/2$ -pulse to rotate the qubit back for measurement along the z-axis.
- **Readout:** Measure the final state of the qubit. By repeating this sequence for various evolution times (2τ) and measuring the resulting qubit state, one can map out the coherence decay curve and determine T_2 .

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